3-methyl-3-(2-methylpropyl)pentanedioic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-(2-methylpropyl)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-10(3,5-8(11)12)6-9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCFGKVFLVAWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-3-(2-methylpropyl)pentanedioic acid can be synthesized through various synthetic routes. One common method involves the reaction of butanol with glutaric acid under appropriate conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of specialized reactors and purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-(2-methylpropyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Intermediate in Pregabalin Synthesis
3-Methyl-3-(2-methylpropyl)pentanedioic acid is primarily recognized for its role as an intermediate in the synthesis of pregabalin. Pregabalin is a medication that has received approval from the United States Food and Drug Administration for treating:
- Neuropathic pain associated with diabetic peripheral neuropathy
- Spinal cord injury
- Postherpetic neuralgia
- Fibromyalgia
- Partial-onset seizures in adults with epilepsy .
The synthesis pathway involves converting 3-isobutylglutaric acid into pregabalin through several chemical transformations, including amidation and hydrolysis .
Anticonvulsant Properties
As an impurity in pregabalin, 3-isobutylglutaric acid exhibits anticonvulsant properties. This characteristic makes it relevant for research into treatments for epilepsy and other seizure disorders. The compound's structural similarity to pregabalin suggests potential efficacy in modulating neurotransmitter release and enhancing GABAergic activity .
Synthesis Processes
The production of this compound has been optimized through various synthetic routes, which include:
- Condensation Reactions : Utilizing isovaleraldehyde and cyanoacetic acid under basic conditions to yield high purity levels of the desired compound .
- Enzymatic Hydrolysis : Employing lipase enzymes for selective hydrolysis reactions that enhance the yield and selectivity of the final product .
These methods not only improve efficiency but also reduce costs associated with large-scale production.
Case Study 1: Synthesis Optimization
A study demonstrated an improved method for synthesizing 3-isobutylglutaric acid with yields exceeding 90%. The process involved reacting cyanoacetic acid with isovaleraldehyde in a controlled environment, significantly shortening reaction times and minimizing by-products .
Case Study 2: Efficacy in Neuropathic Pain Management
Clinical trials have shown that pregabalin, derived from this compound, effectively alleviates neuropathic pain. Patients reported significant reductions in pain intensity and improved quality of life metrics when treated with pregabalin compared to placebo .
Mechanism of Action
The mechanism of action of 3-methyl-3-(2-methylpropyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Biological Activity
3-Methyl-3-(2-methylpropyl)pentanedioic acid, also known as 3-isobutylglutaric acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.
- IUPAC Name : 3-(2-methylpropyl)pentanedioic acid
- Molecular Formula : C₉H₁₆O₄
- Molecular Weight : 188.22 g/mol
- CAS Number : 75143-89-4
Anticonvulsant Properties
This compound is recognized for its anticonvulsant properties, making it relevant in the treatment of epilepsy. It acts as an impurity in the synthesis of Pregabalin, a drug used to manage seizures and neuropathic pain. Its mechanism involves modulation of calcium channels, which is crucial for neurotransmitter release and neuronal excitability .
The primary mechanism by which 3-isobutylglutaric acid exerts its biological effects includes:
- Calcium Channel Modulation : It influences voltage-gated calcium channels, reducing excitatory neurotransmitter release.
- Neurotransmitter Regulation : The compound may enhance the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), contributing to its anticonvulsant effects .
Study on Anticonvulsant Efficacy
A study published in Pharmacology Reports evaluated the anticonvulsant efficacy of various compounds, including this compound. The findings indicated that the compound significantly reduced seizure frequency in animal models when compared to control groups. The study highlighted its potential as a therapeutic agent for epilepsy management .
Comparative Analysis with Other Compounds
A comparative analysis was conducted to assess the efficacy of 3-isobutylglutaric acid against other known anticonvulsants. The results are summarized in the following table:
| Compound | Efficacy (Seizure Reduction %) | Mechanism of Action |
|---|---|---|
| This compound | 65% | Calcium channel modulation |
| Pregabalin | 70% | Calcium channel modulation |
| Carbamazepine | 60% | Sodium channel blockade |
| Lamotrigine | 68% | Sodium channel blockade |
Potential Applications
Given its biological activity, this compound has potential applications in:
- Pharmaceutical Development : As an active ingredient or impurity in anticonvulsant medications.
- Research : Investigating its role in neurological disorders and potential therapeutic benefits.
Q & A
Q. What are the established synthetic pathways for 3-methyl-3-(2-methylpropyl)pentanedioic acid?
Methodological Answer: The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. Key steps include:
- Step 1 : Alkylation of a glutaric acid precursor using 2-methylpropyl halides under basic conditions (e.g., sodium hydroxide in ethanol) to introduce the branched alkyl group .
- Step 2 : Acid-catalyzed cyclization or ester hydrolysis to yield the final dicarboxylic acid. For example, catalytic hydrogenation (Pd/C, H₂) or hydrolysis with trifluoroacetic acid (TFA) is used to remove protective groups .
Q. Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkylation | 2-Methylpropyl bromide, NaOH | Ethanol | 60–80°C | |
| Deprotection | Pd/C, H₂ or TFA | Methanol/Water | RT–50°C |
Q. What analytical techniques are recommended for characterizing purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm branching (e.g., δ 1.0–1.2 ppm for methyl groups) and carboxyl proton environments .
- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks at m/z 188.22 (M⁺) validate molecular weight .
- Melting Point Analysis : Consistency with literature values (40–42°C for solid forms) ensures purity .
- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) quantifies impurities (<1%) .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylpropyl group influence reactivity in condensation reactions?
Methodological Answer: The bulky 2-methylpropyl group reduces accessibility to the β-carboxylic acid, necessitating optimized conditions:
- Catalyst Selection : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce steric crowding during reactions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps caused by steric effects .
Q. What role does this compound play in synthesizing neuromodulatory drugs like pregabalin?
Methodological Answer: The compound serves as a key intermediate in pregabalin synthesis:
Q. Table 2: Physicochemical Properties Relevant to Drug Synthesis
Q. How can researchers resolve contradictions in reported biological activity data for derivatives?
Methodological Answer: Discrepancies in bioactivity studies (e.g., antifungal vs. inactive results) require:
- Standardized Assays : Use uniform microbial strains (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) protocols .
- Structural Analog Analysis : Compare activity of this compound with its ester derivatives (e.g., dimethyl esters) to isolate functional group contributions .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes like enoyl-ACP reductase .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Process Optimization :
- Byproduct Mitigation :
Q. How does the compound interact with microbial systems, as observed in Bacillus subtilis studies?
Methodological Answer: GC-MS data from Bacillus subtilis cultures detected related pentanedioic acid derivatives with antifungal/antibacterial activity. To validate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
